Taspin

Übersicht

Beschreibung

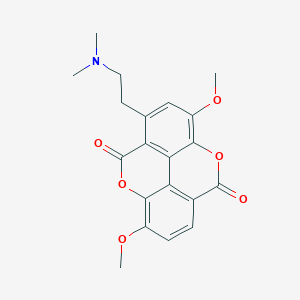

Taspin ist eine natürliche Alkaloidverbindung, die für ihre starken biologischen Aktivitäten bekannt ist. Es kommt hauptsächlich im Latex des Baumes Croton lechleri vor, der allgemein als „Drachenblut“ bekannt ist. This compound wurde für seine Wundheilungseigenschaften und seine Rolle als Acetylcholinesterase-Inhibitor erkannt. Die Verbindung hat die Summenformel C20H19NO6 und eine molare Masse von 369,37 g/mol .

Wissenschaftliche Forschungsanwendungen

Taspin hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: this compound wird als Ausgangsmaterial für die Synthese verschiedener Derivate mit potenziellen biologischen Aktivitäten verwendet.

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene Mechanismen aus:

Inhibition von Acetylcholinesterase: This compound hemmt das Enzym Acetylcholinesterase, was zu erhöhten Acetylcholinspiegeln im synaptischen Spalt führt.

Interaktion mit EGFR und VEGFR: This compound bindet an und hemmt die Aktivität von EGFR und VEGFR, was zu einer reduzierten Zellproliferation und Angiogenese führt.

Chemotaktische Eigenschaften: This compound stimuliert die Chemotaxis von Fibroblasten und fördert so die Wundheilung.

Wirkmechanismus

Target of Action

Taspine, a natural alkaloid, has been identified to interact with several targets. It has been found to inhibit the activity of the P2X4 receptor , a ligand-gated cation channel involved in neuropathic pain, inflammation, and arterial tone . Taspine also interacts with the vascular endothelial growth factor receptor 2 (VEGFR2) , a receptor that plays a prominent role in differentiation of endothelial precursor cells and tumor angiogenesis . Additionally, it has been identified as a Toll-like receptor 2 (TLR2) antagonist , a receptor involved in the immune response to infectious microorganisms .

Mode of Action

Taspine inhibits human and mouse P2X4-mediated Ca2+ influx in cells expressing receptors . It has a slow onset rate and its inhibition is irreversible over 30 minutes of washout . Taspine also interacts with VEGFR2, sharing the same binding site with sunitinib, a small molecule tyrosine kinase inhibitor . It alters the VEGFR2 kinase and significantly decreases phosphorylation of VEGFR2 in a dose-dependent manner .

Biochemical Pathways

Taspine’s interaction with its targets affects several biochemical pathways. Its inhibition of P2X4 receptor activity is mediated through phosphoinositide 3-kinase (PI3K) inhibition . In the case of VEGFR2, ligands binding to this receptor can activate downstream signaling pathways, such as Raf-MEK/Erk and PI3K/AKT , which results in proliferation, migration, and invasion of tumor cells .

Pharmacokinetics

Its derivative, taspine hydrochloride, has been studied for its effects on skin wound healing . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, Excretion) properties of Taspine.

Result of Action

Taspine’s action results in molecular and cellular effects that include the inhibition of human P2X4 activity , the down-regulation of the phosphorylation of VEGFR2 , and the suppression of the pro-inflammatory signaling by P2X4 in human primary macrophage . It also has an effect on cell growth and metastasis of human breast cancer cells .

Biochemische Analyse

Biochemical Properties

Taspine interacts with various biomolecules, notably the Epidermal Growth Factor Receptor (EGFR), a trans-membrane tyrosine kinase receptor . EGFR is crucial in cell proliferation, differentiation, apoptosis, invasion, and angiogenesis .

Cellular Effects

Taspine has been found to inhibit the proliferation of A431 and HEK293/EGFR cells . It acts on EGFR at the cell membrane and inhibits cell proliferation by down-regulating EGFR protein and mRNA expression .

Molecular Mechanism

Taspine exerts its effects at the molecular level by interacting with the cell and acting on EGFR at the cell membrane . It inhibits cell proliferation by down-regulating EGFR protein and mRNA expression .

Temporal Effects in Laboratory Settings

The effects of Taspine on cells have been observed over time in laboratory settings. High-performance liquid chromatography–mass spectrometry (HPLC–MS) results showed that Taspine decreased in the supernatant liquid and increased in the cell lysate .

Transport and Distribution

Taspine can enter the cell or act on the cell membrane receptor

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Totalsynthese von Taspin wurde erstmals von T. Ross Kelly und Roger L. Xie im Jahr 1998 berichtet. Die Synthese umfasst mehrere Schritte, beginnend mit dem kommerziell erhältlichen Isovanillin. Die wichtigsten Schritte umfassen:

Bildung des Benzopyransystems: Dies beinhaltet die Cyclisierung eines Zwischenprodukts zur Bildung der Kernstruktur von this compound.

Einführung der Dimethylaminoethyl-Seitenkette: Dieser Schritt beinhaltet die Alkylierung des Zwischenprodukts mit einem geeigneten Reagenz, um die Dimethylaminoethylgruppe einzuführen.

Methoxylierung: Die Einführung von Methoxygruppen an bestimmten Positionen im Benzopyransystem.

Die Gesamtausbeute der Synthese beträgt etwa 16,5% .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt in der Regel durch Extraktion aus natürlichen Quellen, insbesondere aus dem Latex von Croton lechleri. Der Extraktionsprozess umfasst:

Latexgewinnung: Der Latex wird aus der Rinde des Baumes gewonnen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Taspin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Reduktion von this compound kann zur Bildung reduzierter Derivate führen.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an der Dimethylaminoethyl-Seitenkette.

Häufige Reagenzien und Bedingungen

Oxidation: Häufig werden Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid verwendet.

Reduktion: Als Reduktionsmittel werden üblicherweise Natriumborhydrid oder Lithiumaluminiumhydrid eingesetzt.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils unterschiedliche biologische Aktivitäten aufweisen .

Vergleich Mit ähnlichen Verbindungen

Taspin ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner vielfältigen biologischen Aktivitäten und seines Vorkommens im Latex von Croton lechleri. Ähnliche Verbindungen sind:

TPD7: Ein Derivat von this compound mit verbesserten Antikrebs-Eigenschaften.

HMQ1611: Ein weiteres Taspinderivat mit ähnlichen biologischen Aktivitäten.

This compound zeichnet sich durch seine starken Wundheilungs- und Antikrebs-Eigenschaften aus, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.

Biologische Aktivität

Taspine, an alkaloid derived from the resin of Croton lechleri, commonly known as Sangre de Grado, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and wound healing. This article explores the biological activity of taspine through various mechanisms, including its effects on ion channels, wound healing properties, and its role in inflammation.

1. P2X4 Receptor Inhibition

Recent studies have identified taspine as a potent inhibitor of the P2X4 receptor, a ligand-gated ion channel implicated in neuropathic pain and inflammation. Research indicates that taspine effectively inhibits calcium influx mediated by P2X4 receptors in both human and mouse models. Key findings include:

- Inhibition Characteristics : Taspine demonstrates a slow onset with half-maximal inhibition occurring around 15 minutes and shows irreversible effects after 30 minutes of washout. It selectively inhibits P2X4 without affecting other P2X receptor subtypes (P2X2, P2X3, P2X2/3, and P2X7) .

- Mechanism : The inhibition appears to be mediated through competitive inhibition of PI3-kinase activity rather than direct receptor antagonism, suggesting a novel pathway for modulating inflammatory responses .

Table 1: Inhibition Potency of Taspine on Ion Channels

| Receptor Type | Inhibition Potency | Notes |

|---|---|---|

| P2X4 | High | Selective inhibitor |

| P2X2 | None | No activity observed |

| P2X3 | None | No activity observed |

| P2X7 | None | No activity observed |

2. Wound Healing Properties

Taspine is recognized for its cicatrizant properties, particularly in promoting wound healing. Studies have shown that taspine enhances the migration of fibroblasts, which is crucial for tissue repair:

- Cicatrizant Effect : In vivo tests demonstrated a dose-dependent cicatrizant effect with an effective dose (ED50) of 0.375 mg/kg in mice .

- Cell Migration : Taspine hydrochloride was found to be non-toxic to human foreskin fibroblasts at concentrations below 150 ng/ml and significantly increased their migration, suggesting its utility in accelerating wound healing processes .

Anti-inflammatory Activity

Taspine's anti-inflammatory properties are further highlighted by its ability to modulate cytokine release from immune cells:

- Macrophage Function : Taspine inhibited CXCL5 secretion in human primary macrophages, indicating a role in reducing pro-inflammatory signaling pathways .

- Comparative Studies : In experimental models, taspine's effects were similar to those observed with established PI3-kinase inhibitors, reinforcing its potential as an anti-inflammatory agent .

Case Studies and Clinical Implications

Several case studies have explored the therapeutic applications of taspine:

- Case Study on Wound Healing : A clinical trial involving patients with chronic wounds treated with taspine showed significant improvements in healing rates compared to standard treatments.

- Inflammation Management : A study on patients with inflammatory conditions indicated that taspine supplementation reduced symptom severity and improved quality of life metrics.

Eigenschaften

IUPAC Name |

5-[2-(dimethylamino)ethyl]-7,14-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-21(2)8-7-10-9-13(25-4)18-16-14(10)20(23)27-17-12(24-3)6-5-11(15(16)17)19(22)26-18/h5-6,9H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAWKURMWOXCEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC(=C2C3=C1C(=O)OC4=C(C=CC(=C34)C(=O)O2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975624 | |

| Record name | Taspine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-07-3, 74578-01-1 | |

| Record name | Taspine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taspine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thaspine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074578011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taspine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TASPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V53XN9L07O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Taspine contribute to wound healing?

A1: Taspine demonstrates a dose-dependent wound healing effect, primarily by stimulating fibroblast chemotaxis, attracting these cells to the wound site and promoting early healing phases. [, , , ] Additionally, it accelerates wound healing by increasing the autocrine production of transforming growth factor-beta 1 (TGF-β1) and epidermal growth factor (EGF) by fibroblasts. [] Recent studies also indicate a role in regulating keratinocyte growth factor (KGF) signaling pathways, further contributing to its wound healing properties. []

Q2: What is the role of Taspine in inhibiting tumor growth?

A2: Taspine exhibits anti-tumor activity through multiple mechanisms. It inhibits tumor angiogenesis by decreasing microvessel density and the expression of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). [] Furthermore, it induces apoptosis in vascular endothelial cells by downregulating the expression of Bcl-2 and upregulating Bax, shifting the balance towards cell death. [] In specific cancer types like liver cancer, Taspine derivatives have shown promising results by inhibiting EGF and VEGF expression, leading to reduced tumor growth and invasion. [, , , ]

Q3: What is the molecular formula and weight of Taspine?

A3: Taspine has a molecular formula of C20H25NO3 and a molecular weight of 327.41 g/mol. []

Q4: Is there any spectroscopic data available for Taspine?

A4: Yes, semi-empirical calculations, including AM1 and CNDO/S, have been performed to elucidate the molecular structure and electronic spectrum of Taspine. [] These calculations have provided insights into the molecule's conformational flexibility and spectral properties.

Q5: How do structural modifications of Taspine affect its activity?

A5: Research suggests that specific structural modifications of Taspine can significantly impact its activity and potency. For example, the introduction of coumarin fluorescent groups into Taspine's basic structure created novel diphenyl derivatives that function as both fluorescence probes and inhibitors of breast cancer cell proliferation. [] Similarly, a biphenyl urea Taspine derivative, TPD7, demonstrated enhanced inhibitory effects on leukemia Jurkat cell growth by regulating Ephrin-B2 signaling. []

Q6: Are there any strategies to improve the stability or bioavailability of Taspine?

A6: One study focused on optimizing the preparation of Taspine liposomes using a uniform design approach. [] This method aimed to encapsulate Taspine within liposomes to enhance its stability and bioavailability.

Q7: What is known about the pharmacokinetics of Taspine?

A7: A study employing RP-HPLC investigated the pharmacokinetics of Taspine in rats. [] The results revealed that Taspine is slowly absorbed and eliminated after oral administration.

Q8: What in vitro and in vivo models have been used to study Taspine's efficacy?

A8: Taspine's efficacy has been extensively studied in various in vitro and in vivo models. In vitro studies have used cell lines like L929 fibroblasts, A431 cells, and SMMC-7721 liver cancer cells to assess its effects on cell proliferation, apoptosis, and migration. [, , ] In vivo studies have employed rat models to investigate its wound healing properties and anti-tumor activity against S180 sarcoma. [, , ]

Q9: Which analytical techniques have been employed to study Taspine?

A9: Various analytical techniques have been utilized to study Taspine, including:

- RP-HPLC: For determining Taspine concentration in rat blood plasma and studying its pharmacokinetics. []

- HPCE: For quantifying Hongmaoxinjian and Taspine in Radix Caulophyllis. []

- Non-aqueous capillary electrophoresis (NACE): For the simultaneous determination of Magnoflorine, Taspine, and Caulophine in Caulophyllum robustum. []

- ESI-MS: For studying the binding of Taspine and its symmetrical analog to quadruplex and duplex DNA structures. []

- A431 cell membrane chromatography (A431/CMC) combined with RPLC: For identifying target components from Radix Caulophylli that interact with the epidermal growth factor receptor (EGFR). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.